molecular formula C8H12ClN3O B1437661 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 941294-46-8

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Cat. No. B1437661
M. Wt: 201.65 g/mol
InChI Key: UJCCDUAZDDMWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine” involves the reaction of 2,6-dichloro-4-methylpyrimidine and 3-methoxypropylamine in the presence of a catalyst. The synthesis process involves multiple steps of reactions with various reaction conditions to reach the final product.


Molecular Structure Analysis

The molecular formula of “6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine” is C8H12ClN3O . It has a molecular weight of 201.65300 . The exact mass is 201.06700 .


Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder. It has a density of 1.236g/cm3 and a boiling point of 350.324ºC at 760 mmHg . The compound’s solubility in water and organic solvents is poor.

Scientific Research Applications

  • Pharmacological Research

    • Summary of Application : 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a versatile chemical compound used in scientific research. Its unique structure allows for a wide range of applications, including drug development.
    • Results or Outcomes : The results or outcomes would also depend on the specific research context. In general, the use of this compound could potentially lead to the development of new drugs or materials.
  • Organic Chemistry

    • Summary of Application : Functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines are important compounds with various pharmacological activities . 1-Substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines are practically unexplored derivatives in this series .
    • Methods of Application : In this paper, it was shown that the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
    • Results or Outcomes : The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
  • Fungicidal Research
    • Summary of Application : Pyrimidinamine derivatives, including 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, have been considered promising agricultural compounds because of their outstanding fungicidal activity . They are particularly effective in controlling corn rust (Puccinia sorghi) .
    • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
    • Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
  • Pesticide Development
    • Summary of Application : Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I). More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
    • Methods of Application : New compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism . These new compounds showed excellent fungicide activity .
    • Results or Outcomes : The commercial pyrimidinamine fungicide diflumetorim was not ideal in controlling corn rust (P. sorghi) , which is a reason to explore new compounds .

Safety And Hazards

“6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-13-4-2-3-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCDUAZDDMWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652071
Record name 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

CAS RN

941294-46-8
Record name 6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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